p-(Trimethylsilyl)phenylmethanethiol
Description
Overview of p-(Trimethylsilyl)phenylmethanethiol in Contemporary Organic and Organometallic Chemistry
This compound, also known as [4-(Trimethylsilyl)phenyl]methanethiol, is an organosilicon compound featuring a unique molecular architecture. lookchem.com Its structure consists of a central phenyl (benzene) ring substituted at the para position (position 4) with two distinct functional groups: a trimethylsilyl (B98337) (TMS) group and a methanethiol (B179389) (or thiomethyl) group. lookchem.com This specific arrangement of a bulky, chemically inert silicon-based group and a reactive sulfur-containing thiol group on a stable aromatic platform gives the molecule a distinct set of properties that are of significant interest in contemporary chemical research.
Significance of Trimethylsilyl Groups in Tailoring Molecular Properties and Reactivity
The trimethylsilyl (–Si(CH₃)₃) group is a cornerstone of modern organic synthesis and materials science, primarily for its ability to act as a versatile "tuning" element within a molecule. wikipedia.org Composed of a central silicon atom bonded to three methyl groups, the TMS group is characterized by its large molecular volume and general chemical inertness. wikipedia.org
One of its most common roles is as a temporary protecting group for reactive functional groups like alcohols, phenols, and carboxylic acids. wikipedia.orgnih.gov By replacing an acidic proton with a bulky TMS group, chemists can shield that part of the molecule from unwanted reactions during a synthetic sequence. nih.gov The TMS group can typically be removed under mild conditions when its protective function is no longer needed. nih.gov
Beyond protection, TMS groups significantly alter a molecule's physical properties. Their presence reduces intermolecular forces, such as hydrogen bonding, which makes the parent compound more volatile and often more soluble in nonpolar organic solvents. wikipedia.org This increased volatility is particularly useful for analytical techniques like gas chromatography and mass spectrometry. wikipedia.org From a reactivity standpoint, the steric bulk of the TMS group can direct the outcome of a chemical reaction by physically blocking certain approaches of a reagent, thereby influencing the regiochemistry or stereochemistry of the product. acs.orgbeilstein-journals.org Furthermore, the electropositive nature of silicon can impact the electronic properties of adjacent parts of the molecule, subtly modifying their reactivity. beilstein-journals.org In polymer science, the incorporation of bulky TMS groups can inhibit efficient polymer chain packing, leading to materials with large excess free volume and high gas permeability. nih.gov
Research Landscape and Emerging Applications of Thiol Compounds in Chemical Sciences
Thiol compounds, characterized by the presence of a sulfhydryl (–SH) functional group, are a class of molecules with broad and expanding applications across the chemical sciences. longdom.orgnih.gov A key chemical property of thiols is the ability of the sulfur atom to form strong covalent bonds with metals, particularly soft metals like gold, copper, and mercury. nih.gov This property is fundamental to the development of self-assembled monolayers (SAMs), corrosion inhibitors, and metal chelating agents used to treat heavy metal toxicity. nih.govmst.edu
In biochemistry, thiols are vital. The amino acid cysteine contains a thiol group, and the tripeptide glutathione (B108866) is the most abundant non-protein thiol in cells, playing a crucial role in protecting against oxidative damage by scavenging reactive oxygen species (ROS). researchgate.netnih.gov This antioxidant capability has inspired the development of numerous thiol-containing drugs. nih.govmst.edu
The research landscape for thiols is vibrant and diverse. In polymer science, the thiol-ene "click" reaction—a rapid and efficient reaction between a thiol and an alkene—has become a powerful tool for creating complex macromolecular architectures, crosslinked materials, and functionalized surfaces under mild conditions. researchgate.netrsc.org Emerging applications continue to be explored in nanotechnology and biotechnology, where thiol-functionalized surfaces are used to control cell adhesion in tissue engineering, and sulfur-containing nanoparticles are investigated as contrast agents for medical imaging. longdom.org The versatility of the thiol group ensures its continued importance in fields ranging from drug development and materials science to catalysis and biochemistry. researchgate.net
Scope of Academic Inquiry into this compound
Academic and industrial research into this compound focuses primarily on its application in materials science, leveraging the distinct properties conferred by both the thiol and trimethylsilyl moieties. A significant area of investigation involves its use as a surface modifier or ligand for nanoparticles. lookchem.com
Detailed research findings indicate its use in the development of transparent polymer nanocomposites. lookchem.comchemicalbook.com In this context, this compound is incorporated into materials containing metal oxide nanoparticles. The thiol end of the molecule can bind to the surface of the nanoparticles, while the bulky, organophilic trimethylsilylphenyl portion enhances compatibility and dispersion within a polymer matrix. This leads to nanocomposites with improved optical clarity and mechanical properties, which are desirable for advanced applications in electronics (e.g., display technologies), automotive components, and high-performance packaging. lookchem.com
Another avenue of academic inquiry relates to the broader field of organosilicon polymers. Research on polymers containing trimethylsilylphenyl groups has shown that the subsequent removal of the bulky silyl (B83357) groups (a process called desilylation) can generate micro-scale voids within the material. nih.gov This strategy has been successfully employed to significantly increase the gas permeability of certain polymer membranes, creating materials with potential for use in efficient gas-separation systems. nih.gov While not directly studying this compound, this research highlights a key area of academic interest: the strategic use and subsequent cleavage of C–Si bonds to engineer materials with tailored microporosity and functionality.
Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 57337-85-6 |
| Molecular Formula | C₁₀H₁₆SSi |
| Molecular Weight | 196.38 g/mol |
| Physical Form | Colorless Oil |
| Synonyms | [4-(Trimethylsilyl)phenyl]methanethiol |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Functional Group/Class |
|---|---|
| This compound | Organosilicon, Thiol |
| Glutathione | Tripeptide, Thiol |
| Cysteine | Amino Acid, Thiol |
| Trimethylsilyl chloride | Silylating Agent |
Structure
3D Structure
Properties
IUPAC Name |
(4-trimethylsilylphenyl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16SSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNNRWHHOYUMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for p-(Trimethylsilyl)phenylmethanethiol
Established synthetic routes to this compound typically involve the construction of the target molecule from simpler, commercially available aromatic precursors. These pathways are often designed in a convergent manner, where key structural motifs are synthesized separately and then combined.
Direct functionalization strategies would ideally involve the introduction of the methanethiol (B179389) group onto a pre-existing p-trimethylsilylbenzene scaffold in a single step. However, such methods are less common and can present challenges in terms of selectivity and functional group tolerance. One conceptual approach could involve a Friedel-Crafts-type reaction with a suitable reagent, though this is often complicated by the reactivity of the thiol group. Due to these challenges, direct functionalization is not the preferred method for the synthesis of this specific compound.
Multi-step convergent syntheses are the most practical and widely applicable methods for preparing this compound. These routes offer better control over the reaction and allow for the purification of intermediates, leading to a higher purity of the final product. A common strategy involves the initial synthesis of a key intermediate, such as 4-(trimethylsilyl)benzyl bromide, which is then converted to the target thiol.
One plausible and efficient multi-step pathway begins with the silylation of a suitable aromatic precursor, followed by functionalization of the benzylic position and subsequent introduction of the thiol group.
Pathway A: From p-Bromotoluene
Silylation: p-Bromotoluene can be converted to its Grignard reagent, which then reacts with a trialkylsilyl halide (e.g., trimethylsilyl (B98337) chloride) to yield p-(trimethylsilyl)toluene.
Benzylic Bromination: The methyl group of p-(trimethylsilyl)toluene can be selectively brominated using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions to produce 4-(trimethylsilyl)benzyl bromide.
Thiolation: The resulting 4-(trimethylsilyl)benzyl bromide can be converted to this compound through several methods:
Reaction with Thiourea (B124793): The bromide is treated with thiourea to form an isothiouronium salt. Subsequent alkaline hydrolysis of this salt yields the desired thiol. This is a classic and reliable method for converting alkyl halides to thiols.
Formation and Reduction of Disulfide: The benzyl (B1604629) bromide can be reacted with a sulfur source, such as sodium disulfide, to form bis(4-(trimethylsilyl)benzyl) disulfide. This disulfide can then be reduced to the corresponding thiol using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).
Pathway B: From 4-(Trimethylsilyl)benzaldehyde
Synthesis of the Aldehyde: 4-(Trimethylsilyl)benzaldehyde can be prepared from 4-bromobenzaldehyde (B125591) via a Grignard reaction with a silylating agent or through other organometallic coupling reactions.
Reduction to the Alcohol: The aldehyde is reduced to (4-(trimethylsilyl)phenyl)methanol (B11755077) using a mild reducing agent such as sodium borohydride.
Conversion to the Thiol: The benzylic alcohol can be converted to the thiol. This can be achieved by first converting the alcohol to a good leaving group, such as a tosylate or a halide, followed by reaction with a sulfur nucleophile. For instance, the alcohol can be converted to 4-(trimethylsilyl)benzyl chloride or bromide, which can then undergo thiolation as described in Pathway A.
Precursor Compounds and Synthetic Reagents in this compound Synthesis
The synthesis of this compound relies on a range of precursor compounds and synthetic reagents. The selection of these materials is critical for the efficiency, scalability, and safety of the synthetic process.
| Precursor/Reagent | Chemical Formula | Role in Synthesis |
| p-Bromotoluene | C₇H₇Br | Starting material for the synthesis of p-(trimethylsilyl)toluene. |
| 4-Bromobenzaldehyde | C₇H₅BrO | Starting material for the synthesis of 4-(trimethylsilyl)benzaldehyde. |
| Trimethylsilyl chloride | (CH₃)₃SiCl | Silylating agent used to introduce the trimethylsilyl group. |
| Magnesium turnings | Mg | Used to form Grignard reagents from aryl or alkyl halides. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Reagent for the selective benzylic bromination of toluenes. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Radical initiator for bromination reactions with NBS. |
| Thiourea | CH₄N₂S | Sulfur source for the conversion of benzyl halides to thiols. |
| Sodium hydroxide | NaOH | Base used for the hydrolysis of the isothiouronium salt. |
| Lithium aluminum hydride | LiAlH₄ | A strong reducing agent for the reduction of disulfides to thiols. |
| Sodium borohydride | NaBH₄ | A milder reducing agent for the reduction of aldehydes and disulfides. |
| (4-(trimethylsilyl)phenyl)methanol | C₁₀H₁₆OSi | Intermediate in the pathway starting from the corresponding aldehyde. |
| 4-(Trimethylsilyl)benzyl bromide | C₁₀H₁₅BrSi | Key intermediate that can be readily converted to the target thiol. |
Sustainable and Green Chemistry Approaches in Thiol Synthesis
In recent years, there has been a significant emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. The principles of green chemistry can be applied to the synthesis of thiols, including this compound, to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One key area of focus is the replacement of hazardous reagents and solvents. For instance, traditional thiol synthesis often involves the use of volatile and malodorous thiols as starting materials. Thiol-free synthetic strategies, where the thiol functionality is introduced using alternative sulfur sources, can mitigate these issues. rsc.org The use of water as a solvent, where possible, is a green alternative to volatile organic compounds. jmaterenvironsci.com
Phase-transfer catalysis (PTC) is another green chemistry tool that can be employed in thiol synthesis. tandfonline.comcrdeepjournal.org PTC can facilitate reactions between reactants in immiscible phases (e.g., an aqueous solution of a sulfur salt and an organic solution of a benzyl halide), eliminating the need for homogeneous solutions in potentially hazardous solvents. tandfonline.comcrdeepjournal.org This technique can lead to faster reaction rates, milder reaction conditions, and easier product separation. tandfonline.comcrdeepjournal.org
Furthermore, the development of catalytic methods to replace stoichiometric reagents aligns with green chemistry principles. For example, catalytic systems for the direct conversion of alcohols to thiols would be more atom-economical than multi-step sequences involving the conversion of the alcohol to a halide.
The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, are also areas of active research in the field of green thiol synthesis. rsc.orgrsc.org
Catalytic Systems Employed in the Preparation of Silylated Thiols
Catalysis plays a crucial role in modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. In the context of preparing silylated thiols like this compound, various catalytic systems can be employed at different stages of the synthesis.
For the key C-S bond-forming step, transition metal catalysts have been shown to be effective. For example, iron-catalyzed cross-electrophile coupling of benzyl halides and disulfides provides a route to thioethers, and by extension, a potential pathway to thiols after a reduction step. nih.gov Copper-catalyzed thioetherification of benzyl alcohols with thiols is another relevant catalytic transformation. nih.gov While this reaction produces a thioether, it demonstrates the activation of the C-O bond of a benzyl alcohol, which could be adapted for direct thiolation with a suitable sulfur source.
Modified clay catalysts have also been utilized for the synthesis of benzyl sulfides from benzyl chlorides and thiols. ias.ac.in These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recyclability. ias.ac.in
In addition to the C-S bond formation, catalytic methods are also pertinent to the synthesis of the silylated precursors. For instance, various palladium-catalyzed cross-coupling reactions can be used to introduce the trimethylsilyl group onto the aromatic ring.
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are particularly useful in the thiolation of benzyl halides. tandfonline.comcrdeepjournal.orgdalalinstitute.com These catalysts facilitate the transfer of the sulfur nucleophile from an aqueous phase to the organic phase containing the benzyl halide, thereby accelerating the reaction and often allowing for milder conditions. tandfonline.comcrdeepjournal.orgdalalinstitute.com
Reactivity and Mechanistic Studies
Fundamental Chemical Transformations Involving the Thiol Moiety
The thiol (-SH) group is the primary center of nucleophilicity and redox activity in p-(trimethylsilyl)phenylmethanethiol. Its reactivity is influenced by the electronic effects of the para-substituted trimethylsilyl (B98337) group on the phenyl ring.
Nucleophilic Reactivity of the Sulfhydryl Group
The sulfhydryl group (-SH) of this compound is inherently nucleophilic due to the lone pairs of electrons on the sulfur atom. This allows it to participate in a variety of nucleophilic substitution and addition reactions. The acidity of the thiol proton (pKa) is a key determinant of its nucleophilicity, with the formation of the more nucleophilic thiolate anion (-S⁻) being favored under basic conditions.
Table 1: Representative Nucleophilic Reactions of Thiols
| Reaction Type | Reagent | Product Type |
| S-Alkylation | Alkyl halide (R-X) | Thioether (R-S-Ar) |
| Michael Addition | α,β-Unsaturated carbonyl | Thioether adduct |
| Acylation | Acyl chloride (RCOCl) | Thioester (RCOS-Ar) |
The electron-donating nature of the para-trimethylsilyl group, through hyperconjugation and inductive effects, can subtly influence the nucleophilicity of the thiol. By increasing the electron density on the aromatic ring, the trimethylsilyl group can indirectly enhance the electron-donating ability of the sulfur atom, making the thiolate a more potent nucleophile compared to an unsubstituted phenylmethanethiol. This enhanced nucleophilicity can lead to faster reaction rates in S-alkylation and Michael addition reactions. Mechanistically, these reactions proceed via the attack of the sulfur nucleophile on an electrophilic carbon center, leading to the formation of a new carbon-sulfur bond.
Redox Chemistry and Oxidation States of Sulfur
The sulfur atom in the thiol moiety can exist in various oxidation states, making this compound susceptible to a range of redox transformations. The most common oxidation reaction is the conversion of the thiol to a disulfide. This oxidative coupling can be achieved using a variety of mild oxidizing agents, such as hydrogen peroxide, iodine, or even atmospheric oxygen, often catalyzed by metal ions.
2 R-SH + [O] → R-S-S-R + H₂O
The formation of the disulfide, bis(p-(trimethylsilyl)phenylmethyl) disulfide, is a reversible process. The disulfide bond can be cleaved back to the thiol by reducing agents like sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT).
Further oxidation under stronger conditions can lead to higher oxidation states of sulfur, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The stability of these higher oxidation state derivatives can vary, with sulfonic acids generally being the most stable.
Reactivity Profile of the Trimethylsilyl Group
The trimethylsilyl (TMS) group is a versatile functional group that can be strategically cleaved or utilized to mediate further chemical transformations.
Desilylation Reactions
The silicon-carbon bond in aryltrimethylsilanes is susceptible to cleavage under specific conditions, a process known as desilylation. This reaction is a cornerstone of organosilicon chemistry and can be initiated by both electrophiles and nucleophiles.
Acid-Catalyzed Desilylation: In the presence of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, the aromatic ring is protonated, leading to the formation of a Wheland intermediate. The subsequent loss of the trimethylsilyl group as a trimethylsilyl cation (or its equivalent) restores aromaticity. The facility of this protodesilylation is influenced by the electronic nature of other substituents on the ring.
Fluoride-Induced Desilylation: Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), exhibit a high affinity for silicon. The attack of the fluoride ion on the silicon atom forms a pentacoordinate silicate (B1173343) intermediate, which then fragments to cleave the C-Si bond and generate a carbanion. This carbanion is subsequently protonated by a solvent or a proton source.
Table 2: Common Reagents for Desilylation
| Reagent Type | Examples | Conditions |
| Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Typically at room temperature or with gentle heating |
| Fluoride Sources | Tetrabutylammonium fluoride (TBAF), Potassium fluoride (KF) | Anhydrous or aqueous conditions, often in THF |
Silicon-Mediated Chemical Transformations
While less common for simple aryltrimethylsilanes, the trimethylsilyl group can be leveraged to direct or facilitate other chemical reactions. For instance, in certain contexts, the silyl (B83357) group can act as a removable directing group in electrophilic aromatic substitution, although this is more prevalent in ortho-substituted systems. The bulky nature of the trimethylsilyl group can also introduce steric hindrance, influencing the regioselectivity of reactions on the aromatic ring or the thiol moiety.
Aromatic Ring Functionalization and Derivatization Strategies
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of a wide range of functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the trimethylsilyl group and the methanethiol (B179389) group.
The trimethylsilyl group is generally considered a weak ortho-, para-director and an activator for electrophilic aromatic substitution. However, its primary influence is often steric, favoring substitution at the para position if the ortho positions are hindered. In the case of this compound, the para position is already occupied by the trimethylsilyl group itself.
The methanethiol group (-CH₂SH) is an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. The methylene (B1212753) spacer between the sulfur and the ring slightly diminishes this activating effect compared to a directly attached thiol group.
Given that both substituents direct incoming electrophiles to the ortho and para positions, and the para position relative to the methanethiol is blocked by the trimethylsilyl group, electrophilic substitution is expected to occur at the positions ortho to the methanethiol group (and meta to the trimethylsilyl group).
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
| Nitration | NO₂⁺ | 2-Nitro-4-(trimethylsilyl)phenylmethanethiol |
| Halogenation | Br⁺, Cl⁺ | 2-Bromo-4-(trimethylsilyl)phenylmethanethiol, 2-Chloro-4-(trimethylsilyl)phenylmethanethiol |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4-(trimethylsilyl)phenylmethanethiol |
| Friedel-Crafts Alkylation | R⁺ | 2-Alkyl-4-(trimethylsilyl)phenylmethanethiol |
Detailed Reaction Mechanism Elucidation
The mechanistic pathways involving this compound are governed by the interplay of its functional groups. The sulfur atom can act as a potent nucleophile, a precursor to sulfur-centered radicals, or a center for the formation of ylides, enabling a diverse range of chemical transformations.
Conjugate Addition Reactions
This compound serves as an effective nucleophile in conjugate addition reactions, most notably the Michael addition. wikipedia.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. youtube.com The thiol is a soft nucleophile, which preferentially attacks the β-carbon of the unsaturated system. libretexts.org
The key steps of the base-catalyzed Michael addition are outlined below:
| Step | Description | Intermediate |
| 1. Deprotonation | A base removes the acidic proton from the thiol group of this compound, forming a nucleophilic thiolate anion. | p-(Me₃Si)C₆H₄CH₂S⁻ |
| 2. Nucleophilic Attack | The thiolate attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor). youtube.com | Resonance-stabilized enolate |
| 3. Protonation | The enolate intermediate is protonated by a proton source (e.g., solvent or conjugate acid of the base) to yield the final thioether product. libretexts.org | Final 1,4-adduct |
Carbon-Sulfur Bond Formation Processes
The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound is a valuable substrate for these reactions, particularly in transition metal-catalyzed cross-coupling processes. Palladium-catalyzed reactions, for instance, provide a powerful method for the synthesis of aryl sulfides from thiols and aryl halides. nih.gov
The catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction generally involves three key steps:
Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.
Thiolate Complexation/Transmetalation : The thiol, this compound, reacts with the Pd(II) complex. In the presence of a base, the thiol is deprotonated to the thiolate, which then coordinates to the palladium center, displacing the halide.
Reductive Elimination : The aryl and thiolate ligands on the palladium center couple, forming the new C-S bond of the diaryl sulfide (B99878) product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov
This methodology is highly versatile, tolerating a wide range of functional groups on both the thiol and the aryl halide. nih.govnih.gov
| Component | Role in Catalytic Cycle |
| This compound | Sulfur nucleophile source (as thiolate) |
| Aryl Halide (Ar-X) | Electrophilic coupling partner |
| Palladium(0) Complex | Active catalyst |
| Ligand (e.g., Phosphine) | Stabilizes the palladium center and modulates its reactivity |
| Base (e.g., K₂CO₃, NaOtBu) | Deprotonates the thiol to generate the active thiolate nucleophile |
Sigmatropic Rearrangements and Ylide Chemistry
While less common than the aforementioned reactions, derivatives of this compound can theoretically participate in sigmatropic rearrangements and ylide-based transformations. These reactions typically require initial functionalization of the thiol.
Sigmatropic Rearrangements: A prominent example in sulfur chemistry is the nih.govnih.gov-sigmatropic rearrangement of an allylic sulfur ylide. nih.gov For this to occur with this compound, it would first need to be converted to an allylic sulfide, for example, by S-alkylation with an allyl halide. Subsequent treatment of this sulfide with a carbenoid or another suitable reagent could generate an adjacent sulfonium (B1226848) ylide. This ylide can then undergo a concerted, five-membered cyclic transition state rearrangement to yield a rearranged homoallylic sulfide. nih.gov This type of rearrangement is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgyoutube.com
Ylide Chemistry: A sulfonium ylide can be formed from a sulfonium salt derived from this compound. The synthesis of the sulfonium salt is achieved by reacting the corresponding sulfide with an alkyl halide. Deprotonation of the carbon adjacent to the positively charged sulfur atom with a strong base generates the sulfonium ylide. Sulfur ylides are nucleophilic species that react readily with electrophiles, most notably aldehydes and ketones, to form epoxides in a reaction analogous to the Wittig reaction. masterorganicchemistry.com
| Reaction Type | Required Precursor from p-(Me₃Si)C₆H₄CH₂SH | Key Mechanistic Step | Typical Product |
| nih.govnih.gov-Sigmatropic Rearrangement | S-Allyl sulfide | Concerted rearrangement via a 5-membered cyclic transition state. | Homoallylic sulfide |
| Ylide Reaction with Carbonyl | Sulfonium salt | Nucleophilic attack of the ylide on the carbonyl carbon, followed by ring closure and extrusion of a sulfide. | Epoxide |
Radical Reaction Pathways
The thiol group of this compound is susceptible to homolytic cleavage, making it an excellent precursor for the corresponding thiyl radical. The S-H bond in thiols is relatively weak (for thiophenols, the bond dissociation energy is ~82 kcal/mol), allowing for facile hydrogen atom abstraction by other radical species. princeton.edu
Thiyl Radical Generation: The p-(trimethylsilyl)phenylmethanethiyl radical, (p-(Me₃Si)C₆H₄CH₂S•), can be generated through several methods:
Hydrogen Atom Transfer (HAT): An initiating radical (e.g., from AIBN) abstracts the hydrogen atom from the S-H bond. princeton.eduscripps.edu This is a key step in many radical chain processes. nih.gov
Oxidation: Single-electron oxidation of the corresponding thiolate can produce the thiyl radical. nih.gov
Photolysis: Direct irradiation can cleave the S-H or S-S (of a corresponding disulfide) bond. iupac.org
Reactivity of the Thiyl Radical: Once formed, this sulfur-centered radical can engage in several reactions. A primary pathway is the addition across a carbon-carbon double bond, as seen in the thiol-ene reaction. nih.gov In this chain reaction, the thiyl radical adds to an alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of the thiol, propagating the chain and forming the final thioether product. researchgate.net Due to its role as an efficient hydrogen donor, this compound can also act as a chain transfer agent in radical polymerizations. scripps.edunist.gov
| Parameter | Description | Significance |
| S-H Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the sulfur-hydrogen bond. Relatively low for thiols. | Facilitates the formation of thiyl radicals via Hydrogen Atom Transfer (HAT). princeton.edu |
| Radical Initiator | A species that starts the radical chain reaction (e.g., AIBN, dibenzoyl peroxide). | Generates the initial radical that abstracts the hydrogen from the thiol. |
| Thiol-Ene Reaction | Radical addition of a thiol across a double bond. | A highly efficient method for C-S bond formation and surface functionalization. nih.gov |
| Chain Transfer Agent | A species that can terminate a growing polymer chain and initiate a new one. | Thiols are effective chain transfer agents due to their ability to readily donate a hydrogen atom. |
Advanced Applications in Organic Synthesis
Development of Odor-Mitigated Sulfur Reagents
One of the most significant challenges in sulfur chemistry is the management of the potent and unpleasant odors associated with low-molecular-weight thiols. nih.gov The development of reagents that minimize this issue is a crucial area of research, enhancing laboratory safety and workflow.
Strategic Incorporation of Trimethylsilyl (B98337) Groups for Volatility Control
The introduction of a trimethylsilyl (-Si(CH₃)₃) group onto the phenyl ring of phenylmethanethiol is a key strategy for odor reduction. researchgate.net This modification significantly increases the molecular weight and alters the intermolecular forces of the compound. wikipedia.org As a result, the volatility of the thiol is substantially decreased, leading to a much weaker odor compared to its non-silylated counterpart. mdpi.com This effect is primarily due to a reduction in the vapor pressure of the compound. mdpi.com Research has confirmed that trimethylsilyl substitution on a benzene (B151609) ring has a remarkable effect in diminishing the foul smell of parent compounds like benzyl (B1604629) mercaptan and benzenethiol. researchgate.net This allows p-(Trimethylsilyl)phenylmethanethiol to serve as an "odorless" synthetic equivalent, greatly improving the working environment for researchers. researchgate.net
Synthesis of Thioethers and Disulfides
Thioethers and disulfides are vital structural motifs in pharmaceuticals and advanced materials. nih.govbiolmolchem.com this compound serves as a valuable precursor for these compounds through various synthetic routes.
Catalyst-Mediated Coupling Reactions
The formation of thioethers often involves the coupling of a thiol with an organic halide or alcohol. nih.gov Transition metal catalysts, particularly those based on palladium and copper, are highly effective for C–S cross-coupling reactions. nih.govresearchgate.netrsc.org In these reactions, this compound can act as the sulfur nucleophile, coupling with aryl halides to form diaryl sulfides. rsc.org Catalytic systems facilitate the reaction under milder conditions and with greater efficiency than traditional methods. researchgate.netresearchgate.net For instance, copper-catalyzed systems have been developed that work efficiently in polar protic solvents without the need for complex ligands. rsc.org Similarly, solid acid catalysts have been employed for the synthesis of thioethers from thiols and alcohols, offering a transition-metal-free alternative. nih.govd-nb.info
Thiol-Free Reagent Approaches
To circumvent the direct handling of thiols, even odor-mitigated ones, several "thiol-free" synthetic strategies have been developed. mdpi.comresearchgate.net One approach involves the in situ generation of the thiolate from a more stable and odorless precursor. For example, disulfides can be reduced with reagents like sodium borohydride (B1222165) to generate the active thiolate just before the coupling reaction. nih.gov Other thiol surrogates, such as xanthates and N-substituted sulfanylsuccinimides, can be used as sulfurizing agents, avoiding the use of volatile thiols altogether. researchgate.net These methods provide a greener and more convenient route to thioethers. mdpi.com The oxidative coupling of thiols is the most direct method for synthesizing symmetrical disulfides. biolmolchem.com this compound can be oxidized to its corresponding disulfide using a variety of mild oxidizing agents. researchgate.net Reagents such as hydrogen peroxide in the presence of an iodide catalyst can effectively convert thiols to disulfides under environmentally benign conditions. researchgate.net Other systems, like dimethyl sulfoxide (B87167) (DMSO) activated by an acid, also facilitate this transformation efficiently for a wide range of thiols. biolmolchem.com
Role as a Key Building Block in Complex Molecular Architectures
The unique properties of this compound make it a valuable building block for synthesizing complex, biologically relevant molecules, particularly those containing sulfur.
Construction of Thiosugars and Thioglycosides
Thiosugars and thioglycosides are carbohydrate analogs where an oxygen atom is replaced by sulfur. nih.gov These compounds are of great interest in medicinal chemistry and chemical biology because the thio-glycosidic bond is generally more stable to enzymatic hydrolysis than the corresponding O-glycosidic bond. nih.gov Thioglycosides are versatile building blocks for the synthesis of oligosaccharides and glycoconjugates. nih.govumsl.edu
In the synthesis of thioglycosides, a thiol is coupled with a suitably activated sugar derivative. nih.gov this compound can act as the nucleophile in these reactions. Classical methods often involve the reaction of a thiol with a per-O-acetylated carbohydrate in the presence of a Lewis acid catalyst, such as triflic acid. nih.govnsf.gov The silyl (B83357) group on the phenyl ring does not interfere with this coupling and can be carried through the synthesis. The resulting aryl thioglycoside can then be used as a glycosyl donor in subsequent reactions to build more complex oligosaccharides. nih.gov Silyl groups have also been used more broadly in carbohydrate chemistry, not just for odor mitigation but also as protecting groups that can influence the reactivity and conformation of the sugar molecule. thieme-connect.de
Table 1: Catalyst Systems for Thioether Synthesis
| Catalyst Type | Reactants | Key Features |
|---|---|---|
| Palladium Complexes | Aryl Halides, Thiols | High activity for C-S bond formation. nih.gov |
| Copper (I) Complexes | Aryl Iodides, Thiophenols | Ligand-free conditions, works in protic solvents. rsc.org |
| Nickel-NHC Complexes | Aryl Halides, Thiols | Recyclable, immobilized on nanoparticles. researchgate.net |
| Solid Lewis Acids | Alcohols, Thiols | Transition-metal-free, solvent-free conditions possible. nih.govd-nb.info |
Table 2: Methods for Disulfide Synthesis from Thiols
| Reagent System | Conditions | Advantages |
|---|---|---|
| Hydrogen Peroxide / Iodide | Catalytic NaI or I₂ | Mild, environmentally benign, good yields. researchgate.net |
| Dimethyl Sulfoxide (DMSO) / HI | Acidic conditions | Effective for a wide range of aromatic and aliphatic thiols. biolmolchem.com |
| Aerobic Oxidation | Various catalysts | Uses oxygen from the air as the oxidant. |
Precursor for Bio-Relevant Molecules and Scaffolds
The utility of this compound and its derivatives as precursors for bio-relevant molecules primarily lies in their application as "traceless" linkers in solid-phase synthesis. This strategy is particularly powerful for the assembly of complex biomolecules like peptides and peptidomimetics, where purification of intermediates can be challenging. The core principle involves anchoring a building block to a solid support via the silyl-aryl group, performing a series of synthetic transformations on the attached substrate, and then cleaving the final product from the support under conditions that leave no residual linker fragment attached to the molecule.
A notable strategy in this area involves the use of a resin-bound arylsilane as a traceless linker for the solid-phase synthesis of peptides and peptidomimetics. mdpi.org In this approach, an amino acid side chain, such as that of phenylalanine, is attached to the polymer support. This allows for the elongation of the peptide chain in both the N- and C-terminal directions, offering greater flexibility in creating diverse molecular libraries. mdpi.org The trimethylsilyl group on the aromatic ring serves as a latent functional handle for cleavage.
The cleavage of the synthesized molecule from the solid support can be achieved with high efficiency under specific conditions that target the silicon-carbon bond. This ipso-substitution of the silyl group is a key step that releases the desired product into solution, free from the solid support.
Table 1: Cleavage Conditions for Arylsilane Linkers in Solid-Phase Synthesis
| Cleavage Reagent | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 50% TFA in CH₂Cl₂ | Room temperature, 24 h | Desilylated tripeptide | 88 | mdpi.org |
| Br₂ in CH₂Cl₂ | 20 min | Brominated tripeptide | 95 | mdpi.org |
| ICl in CH₂Cl₂ | 20 min | Iodinated tripeptide | 95 | mdpi.org |
This methodology highlights the potential of silyl-functionalized phenylmethanethiols as versatile linkers. By modifying the core structure, it is conceivable to attach the thiol group to the solid support, leaving the trimethylsilyl group as the point of attachment for the initial building block of a bio-relevant molecule. The mild cleavage conditions make this strategy compatible with a wide range of sensitive functional groups typically found in complex natural products and pharmaceuticals.
Chemoselective Transformations in Multi-Functionalized Substrates
The concept of chemoselectivity—the preferential reaction of a reagent with one of two or more different functional groups—is central to modern organic synthesis. The unique electronic and steric properties of organosilicon compounds, such as this compound, can be exploited to achieve high levels of chemoselectivity in transformations involving multi-functionalized substrates.
The thiol group in this compound is a versatile nucleophile that can participate in a variety of selective reactions. For instance, in the context of native chemical ligation (NCL), a cornerstone of protein synthesis, a C-terminal thioester on one peptide fragment reacts with an N-terminal cysteine residue on another. While not a direct NCL component itself, silyl-protected arylthiols can be envisioned as precursors to the necessary thioester or as components in related ligation strategies.
The true utility in chemoselective transformations, however, stems from the trimethylsilyl group. This group can act as a removable directing group or as a protecting group that can be cleaved under conditions orthogonal to many other protecting groups used in organic synthesis. Silyl ethers, for example, are known to be stable under a variety of reaction conditions but can be selectively cleaved using fluoride (B91410) ion sources (like tetrabutylammonium (B224687) fluoride, TBAF) or strong acids (like trifluoroacetic acid, TFA). soton.ac.ukharvard.edu This orthogonality is crucial when dealing with substrates bearing multiple protecting groups.
Table 2: Orthogonal Cleavage of Silyl Protecting Groups
| Silyl Group | Common Cleavage Reagent | Typical Conditions | Stability | Reference |
|---|---|---|---|---|
| Trimethylsilyl (TMS) | Mild acid (e.g., AcOH) | Room Temperature | Low | harvard.edu |
| Triethylsilyl (TES) | AcOH, TBAF, HF•Pyridine | Varies | Moderate | harvard.edu |
| tert-Butyldimethylsilyl (TBS) | TBAF, HF•Pyridine, TFA | Room Temperature | High | soton.ac.ukorganic-chemistry.org |
| Triisopropylsilyl (TIPS) | TBAF, HF•Pyridine | Room Temperature | Very High | harvard.edu |
| tert-Butyldiphenylsilyl (TBDPS) | TBAF, HF•Pyridine | Room Temperature | Very High | organic-chemistry.org |
In a multi-functionalized substrate containing, for example, a TBS-protected alcohol and an ester, the silyl group can be selectively removed with TBAF without affecting the ester. The trimethylsilyl group on the aromatic ring of this compound offers a similar handle for chemoselective deprotection or transformation. This allows for the sequential unmasking and reaction of different functional groups within the same molecule, a key strategy in the total synthesis of complex natural products.
Coordination Chemistry and Catalysis
p-(Trimethylsilyl)phenylmethanethiol as a Ligand in Metal Complexes
The unique structure of this compound, featuring a soft thiol donor group, a rigid phenyl spacer, and an electronically tunable trimethylsilyl (B98337) group, makes it an attractive ligand for the construction of novel organometallic complexes.
The synthesis of organometallic complexes incorporating the p-(trimethylsilyl)phenylmethanethiolate ligand generally follows established protocols for metal thiolates. A common and effective method involves the deprotonation of the thiol group with a suitable base to form the corresponding thiolate anion, which then reacts with a metal halide or another precursor complex to yield the desired product.
A general synthetic route can be described in two primary steps researchgate.net:
Deprotonation: The acidic proton of the thiol group in this compound is removed using a strong base, such as an alkali metal hydride (e.g., NaH) or an organolithium reagent, to form the alkali metal thiolate salt.
Salt Metathesis: The resulting thiolate salt is then reacted with a transition metal halide precursor (LₙMXₘ), where L is a supporting ligand and X is a halide. This salt metathesis reaction displaces the halide ligand(s) to form the new metal-sulfur bond.
Transition metal trialkylsilylthiolate complexes are recognized as valuable precursors for synthesizing heterometallic compounds with bridging sulfido ligands researchgate.netillinois.edu. The reactive silicon-sulfur bond in these complexes can be cleaved to facilitate the formation of more complex structures illinois.edu.
Characterization of these newly synthesized complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed. nih.gov Monometallic and bimetallic ruthenium nitrosyl complexes with thiolate-thiol ligands, for instance, have been fully characterized using elemental analysis, infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy, and mass spectrometry. nih.gov For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. nih.gov
| Technique | Observed Feature | Typical Value/Description |
|---|---|---|
| ¹H NMR | -Si(CH₃)₃ protons | Singlet, ~0.2-0.4 ppm |
| ¹H NMR | -CH₂- protons | Singlet or AB quartet, ~3.5-4.5 ppm |
| ¹H NMR | Aromatic protons | Multiplets, ~7.0-7.6 ppm |
| ¹³C NMR | -Si(CH₃)₃ carbons | Signal, ~-1.0 to 1.0 ppm |
| ²⁹Si NMR | -Si(CH₃)₃ silicon | Characteristic chemical shift confirming the silyl (B83357) group's environment |
| IR Spectroscopy | ν(M-S) stretch | Typically in the far-IR region (300-500 cm⁻¹) |
| Mass Spectrometry | Molecular Ion Peak | [M⁺] or fragments corresponding to the expected mass of the complex |
The design of this compound as a ligand is predicated on the synergistic effects of its constituent parts. The thiol group provides a soft sulfur donor atom that forms strong covalent bonds with a wide range of late and middle transition metals. The phenyl ring acts as a rigid spacer, enforcing specific geometries and preventing unwanted isomerization, while the para-substituted trimethylsilyl group offers several advantages:
Steric Influence: The bulky Si(CH₃)₃ group can be used to control the coordination number of the metal center, prevent oligomerization, and create a specific steric pocket around the active site.
Electronic Tuning: The silyl group can subtly modify the electron density on the phenyl ring and, by extension, the sulfur donor atom, allowing for fine-tuning of the electronic properties of the metal center.
Solubility: The nonpolar trimethylsilyl group enhances the solubility of the resulting metal complexes in common organic solvents, which is highly beneficial for homogeneous catalysis. core.ac.uk
The coordination of the p-(trimethylsilyl)phenylmethanethiolate ligand to a metal center primarily occurs through the sulfur atom. The most common coordination modes are:
Terminal Thiolate: The ligand binds to a single metal center (M-SR).
Bridging Thiolate (μ₂-SR): The sulfur atom bridges two metal centers (M-(μ-SR)-M'), which is a common motif in polynuclear clusters and complexes. This bridging is crucial in the formation of heterometallic complexes. illinois.edu
Catalytic Applications of Derived Complexes
The structural and electronic versatility of metal complexes derived from this compound makes them promising candidates for various catalytic applications.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the molecular catalytic species. libretexts.orgnih.gov Complexes of this compound are poised to be effective in this domain. A pertinent example is the catalytic activity of related trimethylsilylthiolate complexes. Heterometallic complexes derived from platinum and ruthenium catalyze the O₂ oxidation of ethanol (B145695) to produce acetaldehyde (B116499) diethyl acetal. illinois.edu This demonstrates the potential of silylthiolate-derived complexes in oxidation catalysis.
Thiolate-ligated metal complexes are known to participate in a variety of organic transformations. cnr.it By analogy, complexes of this compound could be investigated for activity in reactions such as:
Cross-Coupling Reactions: As alternatives to phosphine (B1218219) ligands, providing unique steric and electronic environments for reactions like Suzuki, Heck, and Sonogashira couplings. researchgate.net
Hydrogenation and Transfer Hydrogenation: The electronic properties tuned by the silyl group could influence the efficiency of catalysts for the reduction of unsaturated bonds. libretexts.org
C-H Activation: The well-defined nature of these complexes could enable selective functionalization of C-H bonds. utc.edu
| Catalyst | Substrate | Product | Conditions | Turnover Number |
|---|---|---|---|---|
| (dppe)Pt(μ₃-S)₂{Ru(N)Me₂}₂ | Ethanol | Acetaldehyde diethyl acetal | 100 °C, 40 psi O₂ | 52 |
This table showcases the catalytic activity of a related complex, suggesting a potential application for complexes of this compound.
A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. e-bookshelf.de Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble support, addresses this challenge. Complexes of this compound are amenable to various heterogenization strategies.
One approach involves attaching the complex to a support via ligand exchange. researchgate.net For instance, a palladium precursor can be heterogenized by attachment to mercaptan-functionalized glass-polymer supports. researchgate.net Similarly, a pre-formed complex of this compound could be immobilized on supports modified with appropriate functional groups that can coordinate to the metal center.
Alternatively, the ligand itself can be anchored to a support prior to metalation. The trimethylsilyl group or the phenyl ring could be functionalized to allow for covalent attachment to supports like silica, alumina, or organic polymers. This creates a robust, single-site heterogeneous catalyst that combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst. e-bookshelf.de
Investigation of Element-Ligand Cooperativity Involving Silicon Centers
The traditional view of ligands is that they provide a static steric and electronic environment for the metal center. However, a more advanced concept, metal-ligand cooperativity (MLC), posits that the ligand can actively participate in bond activation and formation during a catalytic cycle. mdpi.com When this involves a p-block element within the ligand, it is termed element-ligand cooperativity (ELC). researchgate.net
The presence of a silicon center in this compound opens the door to investigating potential ELC. In such a scenario, the silicon atom would not be a mere spectator. Research has shown that silicon centers in other ligand frameworks can engage in synergistic reactivity with a metal center to activate substrates. researchgate.net This can occur through various mechanisms, such as the transient formation of silylium (B1239981) cations or silylenes that act as Lewis acidic sites, or through the direct involvement of Si-C or Si-H bonds in the catalytic cycle. researchgate.net
In complexes of this compound, potential cooperative pathways could involve:
The silicon center acting as a secondary binding site for a substrate.
Reversible interaction between the metal and one of the methyl groups of the Si(CH₃)₃ moiety.
Activation of the Si-C(phenyl) bond under certain reaction conditions.
Such cooperative effects between the transition metal and the silicon center could lead to novel catalytic activities and reaction pathways that are inaccessible to conventional catalysts. nih.gov
Materials Science and Surface Chemistry Applications
Formation and Characterization of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly organized molecular layers that spontaneously form on the surface of a substrate. The thiol group (-SH) in p-(Trimethylsilyl)phenylmethanethiol provides a strong affinity for metal surfaces, while the trimethylsilyl (B98337) group (-Si(CH₃)₃) could interact with oxide surfaces.
Adsorption Kinetics and Thermodynamics on Metal Surfaces (e.g., Gold)
The formation of SAMs is governed by the kinetics and thermodynamics of the adsorption process. For thiols adsorbing onto a gold surface, this process typically involves the chemisorption of the sulfur atom to the gold, leading to the formation of a stable gold-thiolate bond.
Adsorption Kinetics: The rate at which a monolayer forms is a critical parameter. Studies on similar thiol compounds show that the adsorption process often follows a two-step model based on the Langmuir isotherm. nih.govnih.gov An initial, rapid adsorption phase is followed by a slower organization phase where the molecules arrange into a densely packed, ordered monolayer. nih.gov The kinetics can be monitored in-situ using techniques like quartz crystal microbalance (QCM) or surface plasmon resonance (SPR). utexas.edu For this compound, the bulky trimethylsilyl group might influence the packing density and the time required to reach a stable, organized monolayer.
SAMs Formation on Semiconductor Substrates (e.g., Silicon)
The formation of SAMs on silicon substrates typically proceeds via organosilane chemistry, where a reactive silane (B1218182) group bonds to the native oxide layer (SiO₂) on the silicon surface. researchgate.netkyoto-u.ac.jp this compound presents an interesting case, as it contains both a thiol group, which is not reactive with silicon oxide, and a trimethylsilyl group. The trimethylsilyl group is generally not reactive enough to form covalent bonds with a silicon oxide surface in the same way that trichlorosilanes or trialkoxysilanes do.
Therefore, forming a covalently bonded SAM of this compound on silicon would likely require chemical modification of the molecule to a more reactive silane (e.g., converting it to a trichlorosilylphenylmethanethiol). Alternatively, its thiol group could be used to attach it to a pre-functionalized silicon surface. The characterization of such films would involve techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) to confirm the presence and chemical state of the molecules on the surface. piketech.com
Structural Elucidation of Organized Monolayers
Determining the precise arrangement of molecules within a SAM is crucial for understanding its properties. A combination of surface-sensitive analytical techniques is typically used to elucidate the structure of new monolayers.
X-ray Photoelectron Spectroscopy (XPS): This technique would be used to confirm the elemental composition of the monolayer and the chemical bonding of the sulfur atom to the gold substrate.
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques can visualize the molecular packing and identify the unit cell of the ordered monolayer on an atomic scale.
Contact Angle Goniometry: Measuring the water contact angle provides information about the terminal group and the packing quality of the monolayer. A surface terminated with trimethylsilyl groups would be expected to be hydrophobic.
While specific structural data for this compound is not available, studies on analogous aromatic thiols suggest that they form densely packed, ordered structures on gold, with the orientation of the molecules influenced by intermolecular interactions.
Surface Functionalization for Tailored Material Properties
By forming a SAM, the surface of a material can be functionalized to exhibit specific properties dictated by the terminal group of the molecule. For this compound, the exposed surface would be composed of trimethylsilyl groups.
Control of Surface Wettability and Adhesion
Surface Wettability: Wettability describes how a liquid interacts with a solid surface and is commonly quantified by measuring the water contact angle (WCA). mdpi.comrsc.org Surfaces terminated with nonpolar hydrocarbon or fluorocarbon groups are hydrophobic (high WCA), while surfaces with polar groups are hydrophilic (low WCA). The trimethylsilyl group is nonpolar, and a well-ordered SAM of this compound would be expected to render a substrate surface hydrophobic. The precise WCA would depend on the packing density and order of the monolayer. Control over surface wettability is critical in applications ranging from microfluidics to anti-fouling coatings. nih.govmdpi.com
Adhesion: The chemical nature of a surface dictates its adhesive properties. A low-energy, hydrophobic surface, such as one terminated with trimethylsilyl groups, would generally exhibit low adhesion to water, polar adhesives, and many biological entities. This property could be exploited for creating non-stick or release surfaces.
No specific experimental data on the wettability or adhesion of surfaces modified with this compound is available. The table below presents hypothetical contact angle values based on similar nonpolar surfaces.
Table 1: Expected Wettability of a this compound SAM| Substrate | Terminal Group | Expected Water Contact Angle (WCA) | Surface Character |
| Gold | -Si(CH₃)₃ | > 90° | Hydrophobic |
| Silicon | -Si(CH₃)₃ | > 90° | Hydrophobic |
Engineering of Interface Properties for Device Integration
SAMs are widely used in organic and molecular electronics to engineer the interface between the metallic electrode and the active semiconductor layer. nih.gov They can be used to tune the work function of the electrode, improve charge injection/extraction, and control the morphology of the overlying semiconductor film. mdpi.com
The introduction of a this compound SAM on a gold electrode would create a new interface. The layer's thickness, dielectric constant, and dipole moment would influence the energy level alignment at the metal-semiconductor interface. While the trimethylsilyl group is not electroactive, its presence would passivate the electrode surface and could serve as a well-defined, low-energy surface for the subsequent deposition of organic semiconductors. However, without experimental studies, its specific impact on device performance remains speculative.
No Published Research Found on the Application of this compound in Nanomaterials Synthesis
Despite a comprehensive search of scientific literature, no specific research articles, patents, or data could be located that detail the use of the chemical compound this compound as a ligand for stabilizing or functionalizing metal and semiconductor nanoparticles. The investigation included searches for the compound by its name, alternative names such as (4-(mercaptomethyl)phenyl)trimethylsilane, and its CAS Number (33975-93-0) in conjunction with terms related to nanomaterials, surface modification, and ligand synthesis.
The user's request for an article focused solely on the role of this compound in nanomaterials synthesis and surface modification, including detailed research findings and data tables, cannot be fulfilled at this time due to the apparent absence of published work in this specific area.
General literature extensively covers the use of other thiol-containing molecules (alkanethiols, aromatic thiols) and organosilanes for the functionalization of nanoparticles. Thiols are well-established as effective capping agents due to the strong affinity of sulfur for the surfaces of noble metals like gold and silver, leading to the formation of stable self-assembled monolayers (SAMs). Similarly, silane-based compounds are widely used to modify the surface of semiconductor and metal oxide nanoparticles.
However, without specific studies on this compound, any discussion of its potential role, the properties it might confer to nanoparticles, or illustrative data would be purely speculative and would not adhere to the strict requirement of citing detailed, published research findings. Therefore, section 6.3 and its subsection 6.3.1, as outlined in the user's request, cannot be generated.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Structural Elucidation Techniques
Structural elucidation relies on techniques that probe the molecular framework to confirm the identity and connectivity of atoms within p-(Trimethylsilyl)phenylmethanethiol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are distinct and predictable. The nine protons of the trimethylsilyl (B98337) (TMS) group are chemically equivalent and shielded, resulting in a sharp singlet near 0.25 ppm. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as an AA'BB' system, which often simplifies to two distinct doublets between 7.2 and 7.5 ppm. The methylene (B1212753) (CH₂) protons, being adjacent to both the aromatic ring and the sulfur atom, are expected to produce a doublet around 3.7 ppm, with coupling to the thiol proton. The thiol (SH) proton itself would appear as a triplet in the range of 1.5-1.9 ppm due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom of the TMS group is expected at a highly shielded position, typically around -1.0 ppm. The methylene carbon would appear around 28 ppm. The aromatic carbons show distinct signals, with the silyl-substituted carbon (C-Si) resonating around 140 ppm, the methylene-substituted carbon (C-CH₂) around 138 ppm, and the other aromatic carbons appearing in the 125-135 ppm range.
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |
|---|---|---|---|---|
| -Si(CH₃)₃ | ~0.25 | Singlet (s) | 9H | ~ -1.0 |
| -SH | ~1.68 | Triplet (t) | 1H | N/A |
| -CH₂- | ~3.71 | Doublet (d) | 2H | ~28.0 |
| Aromatic C-H (ortho to CH₂SH) | ~7.2-7.5 | AA'BB' System (2 Doublets) | 2H | ~128.0 |
| Aromatic C-H (ortho to Si(CH₃)₃) | 2H | ~134.0 | ||
| Aromatic C-CH₂ | N/A | N/A | N/A | ~138.0 |
| Aromatic C-Si | N/A | N/A | N/A | ~140.0 |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. This technique is critical for confirming the molecular formula of this compound, which is C₁₀H₁₆SSi. Techniques like electrospray ionization (ESI) or electron ionization (EI) are commonly used. The measured monoisotopic mass must match the theoretically calculated value within a very small error margin (typically < 5 ppm) to validate the proposed formula. mpg.de
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | [C₁₀H₁₆SSi]⁺ | 196.0793 |
| [M+H]⁺ | [C₁₀H₁₇SSi]⁺ | 197.0871 |
| [M+Na]⁺ | [C₁₀H₁₆SSiNa]⁺ | 219.0691 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (e.g., stretching, bending). For this compound, these techniques can confirm the presence of key structural motifs.
S-H Stretch: A weak but sharp absorption in the IR spectrum around 2550-2600 cm⁻¹ is characteristic of the thiol group.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the TMS and methylene groups are observed just below 3000 cm⁻¹.
Si-C Vibrations: The trimethylsilyl group exhibits a strong, characteristic absorption band around 1250 cm⁻¹ (symmetric deformation) and another in the 840-860 cm⁻¹ range (rocking).
Aromatic C=C Stretches: The presence of the benzene ring is confirmed by absorptions in the 1450-1600 cm⁻¹ region.
Para-Substitution: A strong band in the 800-840 cm⁻¹ region in the IR spectrum is indicative of the 1,4-disubstitution pattern on the benzene ring.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3010-3100 | Medium |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850-2980 | Medium-Strong |
| Thiol S-H Stretch | -SH | 2550-2600 | Weak-Medium |
| Aromatic C=C Stretch | Ar C=C | 1450-1600 | Medium |
| Si-CH₃ Symmetric Deformation | Si-(CH₃)₃ | ~1250 | Strong |
| Si-CH₃ Rocking | Si-(CH₃)₃ | 840-860 | Strong |
| Aromatic C-H Out-of-Plane Bend | p-disubstituted | 800-840 | Strong |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are indispensable for separating this compound from reaction byproducts and for assessing its purity.
Gas Chromatography (GC): Given its volatility and thermal stability, GC is a suitable method for purity analysis. A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) is typically used. The compound's purity can be determined by the relative area of its peak in the chromatogram, often using a flame ionization detector (FID).
High-Performance Liquid Chromatography (HPLC): HPLC is also widely used for purity assessment. A reversed-phase method, employing a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would effectively separate the compound from more polar or less polar impurities. A UV detector set to monitor the absorbance of the phenyl ring (around 254 nm) is typically employed for detection.
Surface-Sensitive Spectroscopies for Thin Films (e.g., X-ray Photoelectron Spectroscopy)
When this compound is used to form thin films or self-assembled monolayers (SAMs), surface-sensitive techniques are required for characterization. X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical state of the top few nanometers of a surface. thermofisher.com
For a SAM of this compound on a gold (Au) substrate, XPS can confirm successful monolayer formation and integrity. The thiol group chemisorbs to the gold surface, forming a gold-thiolate bond. eag.com This is evidenced in the high-resolution S 2p spectrum by a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak appearing at a binding energy of approximately 162 eV. beilstein-journals.org The presence of unbound or physisorbed thiol groups would result in an additional doublet at a higher binding energy (~163.5-164 eV). mdpi.com High-resolution scans of the Si 2p and C 1s regions would further confirm the presence and chemical environment of the trimethylsilyl and phenyl components of the molecule on the surface.
| Core Level | Chemical Species | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| S 2p₃/₂ | Au-S-R (Thiolate) | ~162.0 | Confirms covalent attachment to the gold surface. |
| Si 2p | -Si(CH₃)₃ | ~102.0 | Confirms presence of the trimethylsilyl group. |
| C 1s | C-Si / C-C | ~284.8 | Confirms presence of phenyl and alkyl carbons. |
| C-S | ~285.5 | ||
| Au 4f₇/₂ | Au Substrate | ~84.0 | Reference signal from the underlying substrate. |
Microscopic Techniques for Morphological Analysis (e.g., Atomic Force Microscopy)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the surface topography at the nanoscale. It is particularly valuable for characterizing the morphology of thin films and SAMs. For a monolayer of this compound on a substrate, AFM can provide critical information about the quality of the film.
AFM imaging can reveal:
Surface Coverage: Whether the monolayer completely covers the substrate or if there are voids and defects.
Surface Roughness: Quantifying the root-mean-square (RMS) roughness provides a measure of the film's smoothness and uniformity.
Domain Structure: The formation of ordered domains or islands during the self-assembly process can be visualized.
Film Thickness: By intentionally creating a scratch in the monolayer and imaging the edge, the height difference between the substrate and the film surface can be measured, providing an accurate determination of the monolayer's thickness.
These morphological details are crucial for applications where a well-ordered, defect-free monolayer is required.
Computational and Theoretical Investigations in Chemical Science
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and energetic properties of molecules. mdpi.comnih.gov For p-(trimethylsilyl)phenylmethanethiol, these calculations provide a detailed picture of electron distribution, orbital energies, and thermodynamic stability. Methods like B3LYP are commonly employed for calculations on organosilicon compounds and have shown reliability in predicting geometries and spectral properties. researchgate.netepstem.net
The electronic structure dictates the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the sulfur atom's lone pairs and the phenyl ring's π-system, indicating these are the most probable sites for electrophilic attack. The LUMO is typically an antibonding orbital (σ) associated with the S-H bond or a π orbital of the aromatic ring, suggesting sites for nucleophilic attack or radical addition. researchgate.netrsc.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and polarizability.
Energetics calculations yield important thermodynamic data. The bond dissociation energy (BDE) for the S-H bond is of particular interest, as it quantifies the energy required for homolytic cleavage to form a thiyl radical, a key step in many thiol reactions. nih.gov Similarly, the BDE of the C-Si bond provides insight into the stability of the trimethylsilyl (B98337) group. The standard gas-phase enthalpy of formation (ΔfH°) can also be calculated with high accuracy using composite methods, providing benchmark data for thermochemical analysis. nih.gov
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and electronic transitions |
| S-H Bond Dissociation Energy | ~340 kJ/mol | Energy to form a thiyl radical, key for radical reactions |
| Gas-Phase Enthalpy of Formation (ΔfH°) | +35 kJ/mol | Represents the molecule's thermodynamic stability |
Note: The data in the table above is illustrative and represents typical values for similar aromatic thiols and organosilicon compounds, calculated using DFT methods. Specific values would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing detailed information on conformational flexibility and non-covalent interactions. pitt.edunih.gov An MD simulation of this compound would involve placing the molecule, either individually or in a condensed phase (e.g., in a solvent box), and solving Newton's equations of motion for every atom over a specific time period.
Conformational analysis focuses on the accessible shapes a molecule can adopt through the rotation of its single bonds. For this compound, the key dihedral angles governing its flexibility are the C(aryl)-C(methylene)-S-H and the C(aryl)-Si-(CH₃)₂ torsions. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable conformers and the energy barriers between them. researchgate.netmdpi.com This is crucial for understanding how the molecule's shape influences its packing in the solid state or its interaction with other molecules.
The study of intermolecular interactions is vital for predicting the properties of materials and biological systems. MD simulations can characterize the non-covalent forces between molecules of this compound. A notable interaction for aromatic thiols is the S-H/π interaction, where the partially positive hydrogen of the thiol group interacts favorably with the electron-rich π-system of an adjacent aromatic ring. nih.govfigshare.comtandfonline.com This interaction is driven by a combination of electrostatics and favorable orbital overlap between the aromatic π donor orbital and the S-H σ* acceptor orbital. researchgate.netacs.org Other significant interactions include van der Waals forces between the bulky trimethylsilyl groups and the phenyl rings.
| Interaction Type | Typical Geometry | Estimated Energy (kJ/mol) |
|---|---|---|
| S-H/π Interaction | S-H bond points towards the face of a phenyl ring | -8 to -15 |
| π-π Stacking | Parallel-displaced orientation of two phenyl rings | -5 to -10 |
| van der Waals (TMS-TMS) | Contact between two trimethylsilyl groups | -2 to -5 |
Note: The data presented is for illustrative purposes, based on computational studies of similar molecular systems. The actual interaction energies are highly dependent on the specific geometry of the molecular dimer.
Computational Approaches for Reaction Mechanism Elucidation
Computational chemistry provides indispensable tools for mapping the detailed pathways of chemical reactions, identifying transient intermediates, and calculating activation energies. chemrxiv.orgresearchgate.net For this compound, these methods can elucidate its reactivity, particularly at the thiol functional group. DFT calculations are commonly used to explore the potential energy surface of a reaction, locating transition states (the highest energy point along the reaction coordinate) and intermediates. nih.gov
A reaction of significant interest for thiols is the radical-mediated thiol-ene "click" reaction, where a thiol adds across a double bond. wikipedia.org The mechanism involves three main steps:
Initiation: Homolytic cleavage of the S-H bond by light or a radical initiator to form a reactive thiyl radical (Ar-CH₂-S•). The energy required for this step is related to the S-H BDE.
Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate.
Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final thioether product.
| Reaction Step | Description | Hypothetical ΔG‡ (kJ/mol) |
|---|---|---|
| Propagation | Addition of thiyl radical to propene | ~25 |
| Chain Transfer | H-abstraction from thiol by carbon radical | ~15 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from computational reaction mechanism studies. Actual values depend on the specific alkene, solvent, and level of theory used.
Predictive Modeling and Machine Learning for Structure-Reactivity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) techniques, aims to build mathematical models that correlate a molecule's structural features with its chemical reactivity or biological activity. nih.govmdpi.com Such models can accelerate the discovery of new compounds with desired properties by enabling virtual screening and rational design. drugtargetreview.com
To build a predictive model for the reactivity of this compound and its analogs, a multi-step process is followed. First, a dataset of molecules with known experimental reactivity (e.g., reaction rate constants) is compiled. Second, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical representations of the chemical structure, capturing topological, geometric, electronic, and physicochemical properties. mdpi.com For this compound, relevant descriptors would include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and quantum-chemically derived values like HOMO/LUMO energies and partial atomic charges.
Finally, a machine learning algorithm (such as Random Forest, Support Vector Machines, or Neural Networks) is trained on this data to learn the relationship between the descriptors and the observed activity. nih.govnih.gov The resulting model can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. Such models have been successfully applied to predict various properties, including the retention times of trimethylsilyl derivatives in chromatography and the formation of reactive metabolites. escholarship.orgnih.gov
| Descriptor Type | Descriptor Name | Illustrative Value |
|---|---|---|
| Physicochemical | Molecular Weight (MW) | 196.38 g/mol |
| Physicochemical | Calculated LogP | 4.1 |
| Topological | Topological Polar Surface Area (TPSA) | 1.0 Ų |
| Topological | Number of Rotatable Bonds | 3 |
| Electronic | Dipole Moment | ~1.5 Debye |
| Electronic | HOMO Energy (from DFT) | -6.2 eV |
Note: Values are either exact (MW) or illustrative estimates based on standard calculation methods for QSAR/ML studies.
Future Research Directions and Emerging Paradigms
Innovation in Sustainable and Efficient Synthetic Routes
Future research will likely focus on developing more sustainable and efficient methods for synthesizing p-(trimethylsilyl)phenylmethanethiol, moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste.
Flow Chemistry: Continuous flow chemistry offers a promising avenue for the synthesis of this compound and its derivatives. nih.govmdpi.comuc.pt This technology can provide enhanced reaction control, improved safety, and easier scalability compared to batch processes. nih.govuc.pt Future work could involve designing a modular flow system for the multi-step synthesis, potentially integrating in-line purification to streamline the production of the final product. uc.pt
Biocatalysis: The use of enzymes in the synthesis of organosilicon compounds is an emerging field with significant potential for green chemistry. nih.govacs.org Researchers could explore the use of engineered enzymes, such as cytochrome P450 variants, to catalyze specific steps in the synthesis of this compound. nih.govacs.org Biocatalytic methods could offer high selectivity and reduce the reliance on harsh reaction conditions and heavy metal catalysts. nih.govacs.org
Photocatalysis: Visible-light photocatalysis represents another green approach that could be applied to the synthesis of this compound. mdpi.com Future studies might focus on developing photocatalytic methods for the key bond-forming reactions in the synthesis, such as C-S or C-Si bond formation, thereby reducing the energy consumption and environmental impact of the process. mdpi.com
| Synthetic Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced control, safety, scalability, and potential for automation. nih.govuc.pt | Development of modular, multi-step flow reactors with in-line purification. uc.pt |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, and use of renewable catalysts. nih.govacs.org | Engineering enzymes for selective C-H silylation or C-S bond formation. nih.govacs.org |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. mdpi.com | Designing photocatalytic systems for efficient C-Si and C-S bond formation. mdpi.com |
Expansion of Catalytic Applications Beyond Conventional Systems
The distinct electronic and steric properties imparted by the trimethylsilyl (B98337) and thiol groups suggest that this compound could serve as a versatile ligand or even a catalyst in various chemical transformations.
Cross-Coupling Reactions: The thiol group can coordinate to transition metals, making this compound a candidate for a novel ligand in catalysis. Future research could explore its application in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. researchgate.netnih.govnih.gov The bulky trimethylsilyl group could influence the steric environment around the metal center, potentially leading to unique selectivity.
Organocatalysis: The thiol moiety can participate in organocatalytic reactions, for example, in conjugate additions. The electronic properties of the aromatic ring, modified by the p-trimethylsilyl group, could modulate the acidity and nucleophilicity of the thiol, offering a new tool for fine-tuning catalyst performance.
Electrocatalysis and Photocatalysis: The redox properties of the sulfur atom and the potential for the silicon moiety to influence electron density could be exploited in electro- and photocatalysis. Future studies could investigate the use of this compound, or materials derived from it, as catalysts for reactions such as CO2 reduction or hydrogen evolution.
Integration into Novel Functional Materials and Devices
The unique combination of properties of this compound makes it an attractive building block for a new generation of functional materials and devices. lookchem.com Its known use in transparent polymer nanocomposites for electronics, packaging, and automotive applications serves as a foundation for these future directions. lookchem.com
Flexible and Wearable Electronics: The compound's properties could be leveraged in the development of flexible and wearable sensors. nih.govama-science.orgberkeley.edursc.orgmdpi.com The thiol group can act as an anchor to gold electrodes, while the organosilicon component can enhance adhesion to flexible substrates and provide environmental stability. nih.govberkeley.edu Research could focus on incorporating this molecule into the active layers or as an interface modifier in sensors for monitoring biological analytes or environmental toxins. rsc.org
High-Performance Polymer Dielectrics: There is a growing demand for polymer dielectrics with high energy density for advanced electronics and power systems. researchgate.netnih.govsemanticscholar.org The introduction of silicon-containing moieties can enhance the thermal and dielectric properties of polymers. semanticscholar.org Future work could explore the synthesis of polymers incorporating the this compound unit to create materials with high dielectric constants and low loss for high-frequency applications. researchgate.netnih.gov
| Application Area | Potential Role of this compound | Research Focus |
| Flexible Electronics | Interfacial modifier for improved adhesion and stability, component of the active sensing layer. nih.govberkeley.edu | Development of wearable sensors for health and environmental monitoring. rsc.orgmdpi.com |
| Polymer Dielectrics | Monomer or additive to enhance dielectric constant, thermal stability, and breakdown strength. researchgate.netsemanticscholar.org | Creation of novel polymers for high-energy-density capacitors. nih.gov |
Exploration in Supramolecular Assembly and Self-Organization
The ability of thiols and silanes to form ordered structures on surfaces opens up exciting possibilities for this compound in the realm of supramolecular chemistry.
Self-Assembled Monolayers (SAMs): The thiol group provides a well-established method for forming self-assembled monolayers on gold surfaces. wpmucdn.commdpi.comrsc.orgresearchgate.net The trimethylsilyl group at the para position could influence the packing and electronic properties of the resulting monolayer. Furthermore, this molecule could potentially form SAMs on silicon surfaces through the silane (B1218182) moiety, offering a versatile platform for surface functionalization. researchgate.net Future research could investigate the structure and properties of these SAMs and their applications in areas such as biosensing and nanoelectronics. mdpi.comresearchgate.net
Supramolecular Gels and Polymers: The directional interactions of the thiol and the potential for non-covalent interactions involving the aromatic ring and silyl (B83357) group could be exploited to create supramolecular gels and polymers. rsc.orgthieme-connect.denih.gov These materials, formed through the self-assembly of this compound derivatives, could exhibit stimuli-responsive properties, making them interesting for applications in drug delivery and soft robotics. thieme-connect.de
Interdisciplinary Research with Related Chemical Fields
The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research, bridging the gap between traditionally separate chemical fields.
Materials Science and Biology: The ability to form SAMs on gold and other surfaces could be used to create biocompatible interfaces for studying cell adhesion and protein interactions. wpmucdn.com The silyl group could also be used to tune the surface energy and wettability of these interfaces.
Computational Chemistry and Experimental Synthesis: Computational modeling can be a powerful tool to predict the properties and reactivity of this compound and its derivatives. Future research could involve a synergistic approach where computational studies guide the design of new synthetic routes, catalysts, and materials, which are then validated through experimental work. This integrated approach could accelerate the discovery and development of new applications for this promising compound.
Q & A
Basic: What are the key considerations for synthesizing p-(trimethylsilyl)phenylmethanethiol in the laboratory?
Synthesis of p-(trimethylsilyl)phenylmethanethiol (C₉H₁₄SSi, MW 182.36 g/mol) requires precise control of silylation and thiol-group introduction. The compound is typically synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling, leveraging the reactivity of the trimethylsilyl (TMS) group to stabilize intermediates. For example, silylated phenylalanine derivatives are synthesized chemically due to the absence of natural biosynthetic pathways . Stability is a critical concern: the thiol group is prone to oxidation, necessitating inert atmospheres (e.g., N₂/Ar) and reducing agents (e.g., dithiothreitol) during purification. Structural confirmation relies on NMR (¹³C/¹H) and mass spectrometry to verify the TMS moiety (δ ~0.1–0.3 ppm in ¹H NMR) and thiol proton exchange .
Basic: How is this compound characterized in complex matrices?
Analytical characterization often employs gas chromatography–mass spectrometry (GC-MS) with derivatization. Reactive thiols like p-(trimethylsilyl)phenylmethanethiol require stabilization via alkylation (e.g., iodoacetamide) or silylation (e.g., BSTFA) to prevent degradation during analysis. For example, studies on phenylmethanethiol derivatives in wine aroma used automated headspace solid-phase microextraction (HS-SPME) combined with GC-MS to quantify volatile thiols at trace levels . Multidimensional GC-MS improves resolution for structurally similar organosilicon compounds, as demonstrated in xenobiological studies of silylated amino acids .
Advanced: What role does this compound play in xenobiological studies?
The TMS group in p-(trimethylsilyl)phenylmethanethiol introduces steric and electronic effects that mimic natural functional groups, making it valuable for probing enzyme-substrate interactions. For instance, β-trimethylsilyl alanine acts as a bioisostere for phenylalanine in peptide synthesis, suggesting similar applications for this compound in designing silicon-containing biomolecules . Researchers have used such analogs to study metabolic pathways resistant to natural proteases, providing insights into neo-metabolism and enzyme evolution .
Advanced: What methodological challenges arise when studying the reactivity of this compound in cross-coupling reactions?
The TMS group can inhibit catalytic activity in metal-mediated reactions. For example, Pd-catalyzed couplings may require bulky ligands (e.g., XPhos) to prevent TMS-Pd interactions. Competing thiol-metal binding also necessitates optimized stoichiometry. Studies on analogous thiols (e.g., 2-furylmethanethiol) highlight the need for in situ derivatization or sacrificial reductants to maintain catalyst efficiency . Kinetic studies using stopped-flow spectroscopy or computational modeling (DFT) are recommended to elucidate reaction mechanisms .
Advanced: How does the TMS group influence the thermodynamic stability of this compound compared to non-silylated analogs?
The TMS group enhances hydrophobicity and steric shielding, reducing thiol oxidation rates. For example, silylated amino acids exhibit improved thermal stability in aqueous solutions compared to their carbon counterparts . However, the TMS group may destabilize the compound under strongly acidic or basic conditions due to Si-O bond formation. Calorimetric studies (DSC/TGA) and solubility parameter analysis (Hansen solubility parameters) are critical for predicting stability in diverse solvents .
Advanced: Can this compound serve as a bioisosteric replacement in drug design?
Yes, the TMS group can mimic phenyl or methyl groups while altering electronic properties. For instance, β-trimethylsilyl alanine shows similar van der Waals radii to phenylalanine but distinct polarity, enabling selective modulation of receptor binding . Computational docking studies (e.g., AutoDock Vina) paired with molecular dynamics simulations are essential to evaluate bioisosteric compatibility. In vitro assays should assess metabolic resistance, as silylated compounds often evade enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
